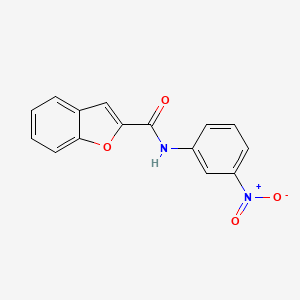
N-(3-nitrophenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-nitrophenyl)-1-benzofuran-2-carboxamide” is likely to be an organic compound containing a benzofuran group, which is a heterocyclic compound, and a nitrophenyl group, which is a functional group consisting of a phenyl ring and a nitro group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “N-(3-nitrophenyl)cinnamamide” have been synthesized and their crystal structures determined by single-crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as has been done for similar compounds . The compound would likely have a complex structure due to the presence of the benzofuran and nitrophenyl groups .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition Studies
N-Phenyl-benzamide derivatives, including those with nitro substituents, have been investigated for their corrosion inhibition capabilities on mild steel in acidic conditions. These studies reveal that the presence of nitro groups impacts the inhibition efficiency, with experimental and computational findings suggesting that these compounds serve as effective corrosion inhibitors. Such applications are significant in extending the lifespan of metals in corrosive environments (Mishra et al., 2018).
Chemosensors for Cyanide Detection
A series of N-nitrophenyl benzamide derivatives have been developed as chemosensors for the detection of cyanide ions in aqueous solutions. Their high selectivity for cyanide ions makes them valuable for monitoring cyanide concentrations in various samples, highlighting their importance in environmental and safety applications (Sun, Wang, & Guo, 2009).
Crystal Structure Analysis
Research on the crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide provides insights into the arrangement and interactions of molecules in solid form. Understanding the crystal structure is crucial for designing materials with specific properties, contributing to the fields of materials science and pharmaceuticals (Saeed, Hussain, & Flörke, 2008).
Catalytic Hydrolysis
The catalytic properties of zinc(II)/ketoxime systems for the hydrolysis of organonitriles to carboxamides, including benzyl and phenyl nitriles, have been explored. These findings are significant for synthetic chemistry, offering a novel and efficient method for producing carboxamides, which are valuable intermediates in the synthesis of various pharmaceuticals (Kopylovich et al., 2002).
Two-Photon Uncaging
A new chromophore, 2-(4-nitrophenyl)benzofuran, has been designed for two-photon uncaging using near-IR light. This chromophore's efficiency in uncaging reactions underlines its potential for applications in physiological studies, where precise spatiotemporal control of biochemical processes is required (Komori et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-15(14-8-10-4-1-2-7-13(10)21-14)16-11-5-3-6-12(9-11)17(19)20/h1-9H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIDLPOBYGFETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5560837.png)
![2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5560855.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5560858.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5560862.png)
![4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5560870.png)


![5-[(4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5560888.png)
![ethyl [(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5560893.png)
![N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5560906.png)
![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560924.png)